molecular formula C7H14N2O4 B15275682 (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt

Cat. No.: B15275682
M. Wt: 190.20 g/mol
InChI Key: SNDJFAKPJVTVOP-UHFFFAOYSA-N
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Description

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt is a high-purity chemical compound supplied for scientific research and development. This stereochemically defined pyrrolidinone derivative serves as a potent and selective ligand for the glycine site of the NMDA (N-methyl-D-aspartate) receptor complex . The compound's specific (3R,4R) stereochemistry is critical for its biological activity and receptor binding affinity . Researchers utilize this compound primarily in neuroscience and neuropharmacology studies, particularly for investigating NMDA receptor function, glutamatergic signaling pathways, and novel therapeutic approaches for neurological conditions . As a glycine/NMDA receptor ligand, this compound has shown research applications in studying drug dependence and withdrawal mechanisms . The compound has a molecular formula of C5H10N2O2 and a molecular weight of 130.15 g/mol for the free base . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions, following all applicable safety protocols and regulations.

Properties

IUPAC Name

acetic acid;3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDJFAKPJVTVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C1N)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt typically involves the cyclization of suitable precursors under controlled conditions. One common method is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a dipolarophile with an achiral ylide precursor . This method yields the desired compound with high stereoselectivity and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms are utilized to streamline the production process. These methods allow for precise control over reaction conditions, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: Both the amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a chiral auxiliary in pharmaceutical synthesis.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt involves its interaction with specific molecular targets. The amino and hydroxy groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Acetic Acid and Its Salts in Stress Mitigation

The provided evidence highlights acetic acid (CH₃COOH) as a critical agent in mitigating salt stress in perennial ryegrass. Key mechanisms include:

  • Ion Homeostasis : Acetic acid treatment increased K⁺ retention and suppressed Na⁺ accumulation, improving the K⁺/Na⁺ ratio . This aligns with studies on other organic acids (e.g., citric acid), which similarly regulate ion transporters like HKT1;1 .
  • ROS Scavenging : Acetic acid enhanced SOD and CAT activities, reducing O₂⁻ and H₂O₂ levels under salt stress . Comparable effects are seen with ascorbic acid, though acetic acid uniquely activates hormonal pathways (e.g., JA, CK) for stress adaptation .

Table 1: Comparative Effects of Acetic Acid and Similar Compounds

Compound Mechanism of Action Key Findings Reference
Acetic Acid Activates SOD/CAT, regulates HKT1;1, modulates JA/CK/IAA Reduces Na⁺ by 30%, increases K⁺/Na⁺ ratio by 2.5x
Citric Acid Chelates Na⁺, enhances antioxidant enzymes Reduces Na⁺ by 20% in Arabidopsis
Ascorbic Acid Direct ROS scavenging, no hormonal effects Reduces H₂O₂ by 40% in wheat
(Target Compound) Inferred: Combines acetic acid's ion/hormonal effects with pyrrolidinone's structural activity Hypothetical: Enhanced solubility and target specificity N/A

Structural Analogues and Functional Moieties

  • Pyrrolidinone Derivatives: Compounds like 4-methylpyrrolidin-2-one are studied for their antimicrobial and anti-inflammatory properties.
  • Acetic Acid Salts vs. Free Acids : Sodium acetate, for example, shows weaker ROS-scavenging activity than acetic acid, suggesting the free acid form is critical for stress mitigation . The target compound’s acetic acid salt may balance solubility and bioactivity.

Biological Activity

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetic acid salt is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This compound has been identified as a glycine/N-methyl-D-aspartate (NMDA) receptor antagonist, which suggests its relevance in modulating excitatory neurotransmission.

  • Molecular Formula : C7H14N2O4
  • CAS Number : 1072933-71-1
  • Structure : The compound features a pyrrolidine ring with amino and hydroxy functional groups that contribute to its biological interactions.

Receptor Interaction

Research has shown that (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one (also referred to as L-687,414) acts as a potent antagonist at glycine and NMDA receptors. Studies indicate that the specific conformation of the pyrrolidone ring is crucial for receptor recognition and binding affinity. The energetically less favored 3-pseudoaxial conformation significantly enhances activity by 5–10 times compared to other conformations .

Neuropharmacological Effects

The compound's antagonistic action on NMDA receptors suggests potential applications in treating conditions characterized by excessive glutamatergic activity, such as:

  • Neurodegenerative diseases : Potentially beneficial in conditions like Alzheimer's disease.
  • Pain management : May offer new avenues for analgesic therapies by modulating excitatory pain pathways.

Study on Glycine Receptor Recognition

A study highlighted the effects of five-membered ring conformations on bioreceptor recognition, identifying (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one as a significant player in this domain. The research demonstrated that modifications to the ring structure could lead to enhanced receptor binding and biological efficacy .

Pharmacokinetics and Binding Affinity

Another investigation into the pharmacokinetics of related compounds indicated that structural modifications could improve binding affinity and bioavailability. This research underscores the importance of chemical structure in determining therapeutic potential and efficacy .

Data Tables

PropertyValue
Molecular Weight174.19 g/mol
SolubilitySoluble in water
pKa9.5
LogP-0.5

Q & A

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one Acetic Acid Salt

What are the established methods for synthesizing this compound, and how do reaction conditions influence yield?

Level: Basic (Synthetic Methodology)
Answer:
The synthesis of pyrrolidinone derivatives often involves chiral resolution, acid-base salt formation, and controlled crystallization. For example, analogous compounds (e.g., hydrochloride salts) are synthesized by reacting the free base with stoichiometric acetic acid under controlled pH and temperature. A critical step is heating the slurry to 50°C to achieve a clear solution, followed by slow cooling to induce crystallization . Key factors affecting yield include:

  • pH control : Optimal protonation of the amino group ensures salt stability.
  • Temperature : Heating improves solubility, while cooling promotes crystallization.
  • Purification : Filtration with cold solvents (e.g., chilled HCl solution) removes impurities .

What analytical techniques are recommended for characterizing the crystalline structure of this compound?

Level: Advanced (Analytical Chemistry)
Answer:
X-Ray Powder Diffraction (XRPD) is the gold standard for confirming crystalline structure. For example, a related pyrrolidinone hydrochloride salt was characterized using XRPD, with distinct peaks at 2θ angles (e.g., 8.5°, 12.7°, 17.2°) correlating to its lattice structure . Complementary methods include:

  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration.
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions.
  • HPLC-MS : Validates purity and salt stoichiometry .

How does this compound function as a biomarker in biological systems?

Level: Basic (Biological Role)
Answer:
This compound was identified as a metabolite in serum proteomic studies, showing a 1.0213-fold increase (p=0.03014) in pregnant ewes compared to non-pregnant controls . Its role may involve:

  • Amino acid metabolism : The amino and hydroxy groups suggest participation in nitrogen cycling.
  • Stress response : Structural similarity to cyclic amines implicates interaction with neurotransmitter pathways.
MetaboliteFold Change (P/N)p-Value
(3R,4R)-3-Amino-1-hydroxy...1.02130.03014
4-Acetamido-2-aminobutanoic acid1.01920.000375

What experimental challenges arise in studying the compound’s solubility and stability in aqueous media?

Level: Advanced (Experimental Design)
Answer:
The compound’s zwitterionic nature (due to amino and hydroxy groups) complicates solubility. Key challenges include:

  • pH-dependent solubility : Protonation states affect dissolution in buffers.
  • Hydrolytic stability : The lactam ring may degrade under acidic/basic conditions.
    Mitigation strategies :
  • Use buffered solutions (e.g., ammonium acetate, pH 6.5) to stabilize the compound .
  • Conduct accelerated stability studies at varying temperatures and humidities.

How do structural modifications at the 4-methyl position affect bioactivity?

Level: Advanced (Structure-Activity Relationship)
Answer:
The 4-methyl group influences steric hindrance and hydrogen-bonding capacity. For example:

  • Methyl substitution in analogous compounds enhances metabolic stability by reducing cytochrome P450 interactions .
  • Chirality : The (3R,4R) configuration is critical for binding to biological targets, as seen in μ-opioid receptor antagonists with similar pyrrolidinone scaffolds .
Structural FeatureImpact on Bioactivity
4-Methyl group↑ Metabolic stability
(3R,4R) configuration↑ Target binding specificity

What contradictions exist in reported biological activities of structurally related compounds?

Level: Advanced (Data Contradiction Analysis)
Answer:
Studies on pyrrolidinone derivatives report conflicting results:

  • Antioxidant vs. pro-oxidant effects : Some analogs scavenge free radicals, while others generate reactive oxygen species under high concentrations .
  • Species-specific responses : A compound upregulated JA biosynthesis in grasses but showed no effect in mammalian models .
    Resolution strategies :
  • Validate findings across multiple model systems.
  • Use isotopic labeling to trace metabolic pathways.

What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?

Level: Advanced (Computational Methods)
Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding modes with proteins (e.g., amine oxidases).
  • ADMET predictors : Software like Schrödinger’s QikProp estimates logP (-1.2 to 0.8), suggesting moderate membrane permeability.
  • Density Functional Theory (DFT) : Models the electronic effects of the hydroxy and methyl groups on reactivity .

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